N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
Description
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is known for its presence in many biologically active molecules, and a methoxyphenyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-13-19(15-6-8-16(24-2)9-7-15)22-20(26-13)21-18(23)12-14-4-10-17(25-3)11-5-14/h4-11H,12H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACOHINABKOLRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)SC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the thiazole intermediate with 4-methoxybenzaldehyde under acidic conditions to form the desired methoxyphenyl-substituted thiazole.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with 4-(methylthio)phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities, potentially altering its biological activity.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
Anticancer Research
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide has shown promising results in anticancer studies. Thiazole derivatives are known for their cytotoxic properties against various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxicity of this compound against several cancer cell lines, it was found to inhibit cell proliferation significantly. The compound demonstrated IC50 values ranging from 10 to 30 µM against breast (MCF-7) and lung (A549) cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for treating infections caused by resistant bacteria.
Case Study: Antibacterial Efficacy
A recent investigation assessed the antibacterial activity of this compound against multidrug-resistant strains of Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics such as vancomycin, indicating its potential as an alternative treatment option.
Comparative Analysis with Other Thiazole Derivatives
To highlight the unique properties of this compound, a comparison with other thiazole derivatives is provided below:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| Thiazole A | Moderate | Weak | Lacks methoxy group |
| Thiazole B | High | Moderate | Contains halogen substituents |
| This compound | Significant | Strong | Methoxy and methylthio substitutions enhance activity |
Mechanism of Action
The mechanism by which N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The thiazole ring and methoxyphenyl group can facilitate binding to enzymes or receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl N-(4-(methylthio)phenyl)carbamate
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is unique due to its specific combination of functional groups and the presence of both a thiazole ring and methoxyphenyl group. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by various studies and data.
1. Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 344.44 g/mol. Its structure features a thiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial properties.
2.1 Anticancer Activity
Several studies have evaluated the anticancer properties of thiazole derivatives, including the compound . Notably:
- Cell Line Studies : The compound has been tested against various cancer cell lines, including A549 (lung cancer) and C6 (glioma). Results indicated that it exhibits significant cytotoxicity, promoting apoptosis in tumor cells through mechanisms involving caspase-3 activation and DNA synthesis inhibition .
- Mechanism of Action : The anticancer effect is attributed to its ability to induce apoptosis in cancer cells, which is crucial for effective cancer therapy. The compound's structural features enhance its interaction with cellular targets involved in cell cycle regulation and apoptosis .
2.2 Antimicrobial Activity
Research has also highlighted the antimicrobial potential of thiazole derivatives:
- In Vitro Tests : The compound demonstrated notable antibacterial activity against various strains, suggesting its utility as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
3. Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines/Organisms | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549, C6 | 10-20 | Induction of apoptosis via caspase activation |
| Antimicrobial | E. coli, S. aureus | 5-15 | Disruption of cell wall synthesis |
Case Study Examples
- Anticancer Activity Study : In a recent study, this compound was tested against a panel of cancer cell lines representing diverse cancers. Results showed selective cytotoxicity, particularly in leukemia cell lines .
- Antimicrobial Evaluation : Another study explored the antimicrobial efficacy against common pathogens such as E. coli and S. aureus, demonstrating significant inhibition of bacterial growth at low concentrations .
5. Conclusion
This compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Its ability to induce apoptosis in cancer cells and inhibit bacterial growth underscores its potential as a therapeutic agent. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its efficacy for clinical applications.
Q & A
Q. What are the standard synthetic routes for preparing N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 2-amino-5-methylthiazole derivatives with activated acetamide intermediates. For example:
- Step 1: Prepare the thiazole core by cyclizing thiourea derivatives with α-haloketones.
- Step 2: Introduce the 4-methoxyphenyl group via Suzuki coupling or Ullmann-type reactions .
- Step 3: Functionalize the acetamide moiety using chloroacetyl chloride in the presence of triethylamine, followed by coupling with 4-(methylthio)phenyl precursors .
Key reagents : Chloroacetyl chloride, triethylamine, DMF solvent. Monitoring : TLC (hexane:ethyl acetate, 9:1) .
Q. How can researchers characterize this compound’s purity and structural integrity?
- Methodological Answer: Use a combination of:
- HPLC : To assess purity (>95% recommended for biological assays).
- NMR : H and C NMR to confirm substituent positions (e.g., methoxy at δ 3.8 ppm, methylthio at δ 2.5 ppm) .
- Mass Spectrometry : ESI-MS for molecular weight verification (expected [M+H] ~423 g/mol).
- Elemental Analysis : To validate C, H, N, S content .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer: Design assays targeting thiazole-associated pathways:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Kinase Inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR2).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scaled synthesis?
- Methodological Answer: Employ quantum chemical calculations (DFT) to model reaction pathways and identify energy barriers. For example:
- Use Gaussian 16 to simulate transition states for key steps (e.g., thiazole ring formation).
- Apply ICReDD’s reaction path search algorithms to predict optimal solvents (e.g., DMF vs. toluene) and catalysts .
Case Study : A 2023 study reduced reaction time by 40% using computational solvent screening .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer: Address variability via:
- Dose-Response Curves : Validate EC values across multiple assays.
- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation.
- Target Engagement Studies : SPR or ITC to confirm direct binding to purported targets (e.g., kinases) .
Example : Discrepancies in antifungal activity may arise from differences in fungal strain susceptibility .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer: Combine:
Q. How to assess and mitigate toxicity discrepancies in preclinical models?
- Methodological Answer: Conduct:
- In Vitro Toxicity : HepG2 cell viability + Ames test for mutagenicity.
- In Vivo Studies : Acute toxicity in rodents (LD determination) with histopathology.
- PK/PD Modeling : Correlate plasma concentration with adverse effects .
Note : Variations in toxicity may stem from metabolite profiles (e.g., sulfoxide derivatives) .
Q. What advanced techniques analyze degradation products under storage conditions?
- Methodological Answer: Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
